molecular formula C13H17ClN2O3 B2872712 N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920362-39-6

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2872712
CAS No.: 920362-39-6
M. Wt: 284.74
InChI Key: SDFGPLRYQYMQDK-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Applications : Compounds with structural similarities to N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide have been studied for their pharmacological properties. For instance, N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (ACP-103) is a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It has demonstrated potential utility as an antipsychotic agent in vivo, showing effects on behavior like attenuation of head-twitch behavior and hyperactivity induced by other compounds (Vanover et al., 2006).

  • Synthesis and Chemical Transformations : Research on novel synthetic approaches for compounds like this compound has been conducted. A study details a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method that is operationally simple and high yielding. This methodology contributes to the development of useful formulas for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Crystal Structure Analysis : The crystal structure of similar compounds has been analyzed to understand their molecular configurations. For example, the structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was studied, revealing specific angles and dimensions of the chlorohydroxyphenyl ring plane relative to the oxalamide unit. Such analyses aid in understanding the molecular interactions and properties of these compounds (Wang et al., 2016).

  • Biological and Environmental Interactions : Research has been conducted on the biological and environmental interactions of related compounds. Studies include the identification of metabolites from the biological transformation of organic halides in hydrocarbon rigid matrices and the investigation of compounds as inhibitors of glycolic acid oxidase (Bertin & Hamill, 1964), (Rooney et al., 1983).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-9(7-17)15-12(18)13(19)16-10-5-4-8(2)11(14)6-10/h4-6,9,17H,3,7H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGPLRYQYMQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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